Product packaging for 1,4-Benzodioxan-6-yl methyl ketone(Cat. No.:CAS No. 2879-20-1)

1,4-Benzodioxan-6-yl methyl ketone

Cat. No.: B1294565
CAS No.: 2879-20-1
M. Wt: 178.18 g/mol
InChI Key: HGVWMTAIIYNQSI-UHFFFAOYSA-N
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Description

Significance of the 1,4-Benzodioxane (B1196944) Scaffold in Medicinal Chemistry

The 1,4-benzodioxane ring system is a highly valued scaffold in the field of medicinal chemistry, serving as a versatile template for drug design for many decades. nih.govresearchgate.net This structural motif is integral to numerous biologically active molecules due to its unique chemical properties that facilitate interactions with various biological targets. researchgate.netscite.ai Key structural features, such as the potential for stereoisomers at the C-2 position and diverse substitution patterns on the aromatic ring, are crucial in determining the biological activity and selectivity of its derivatives. researchgate.net

The 1,4-benzodioxane scaffold is also present in a variety of natural products, particularly lignans (B1203133) and neolignans such as Silybin and Purpurenol, which are known for their pharmacological properties. scirp.orgscirp.org These naturally occurring compounds, found widely in the plant kingdom, often exhibit significant biological effects. unimi.it The biosynthesis of these molecules typically involves the oxidative coupling of smaller phenolic compounds like phenylpropanoids, flavonoids, or coumarins. scite.aiunimi.it

The strategic incorporation of the 1,4-benzodioxane scaffold has led to the discovery and development of compounds with a wide range of therapeutic applications. nih.govresearchgate.net These include agents targeting the central nervous system, such as antagonists for α₁ adrenergic and serotoninergic receptors, as well as ligands for neuronal nicotinic receptors. nih.gov Furthermore, derivatives of this scaffold have shown promise as anticancer, antibacterial, and anti-inflammatory agents. unimi.it For instance, certain benzodioxane-based carboxylic acids have demonstrated potent anti-inflammatory effects as inhibitors of cyclooxygenase (COX) enzymes. unimi.it

Table 2: Examples of Bioactive Compounds Featuring the 1,4-Benzodioxane Scaffold

Compound Name/ClassReported Biological ActivitySource
DoxazosinTreatment of hypertension and benign prostatic hyperplasia (BPH) scirp.orgscirp.org
(S)-2-(benzodioxan-6-yl)propionic acidAnti-inflammatory (COX inhibitor) unimi.it
1,4-Benzodioxan-substituted chalconesSelective and reversible inhibitors of human monoamine oxidase B (hMAO-B) nih.gov
WB-4101α₁-Adrenergic receptor antagonist unimi.it

Historical Context of Research on 1,4-Benzodioxan-6-yl Methyl Ketone and its Derivatives

The exploration of the 1,4-benzodioxane scaffold in medicinal chemistry has a rich history, with research spanning several decades. nih.govresearchgate.net A notable early example is the compound WB-4101, a potent and selective α₁-adrenergic receptor (AR) antagonist. unimi.it This molecule has been instrumental as a lead compound for designing newer, more subtype-selective α₁-AR antagonists aimed at treating conditions such as benign prostatic hyperplasia. unimi.it

A significant focus of historical research has been the development of efficient synthetic pathways to access 1,4-benzodioxane derivatives. Researchers have successfully devised multi-step syntheses starting from inexpensive and readily available materials like gallic acid. scirp.orgscirp.org These methods typically involve key steps such as esterification of the starting phenol, followed by a Williamson ether synthesis with 1,2-dibromoethane (B42909) to construct the characteristic dioxane ring. scirp.orgscirp.org

Within this synthetic framework, this compound has been recognized as a key intermediate. chemimpex.com Its chemical structure allows for further modifications, making it a valuable building block. For example, it can be used as a starting material in Claisen-Schmidt condensation reactions to produce chalcones, which are themselves important precursors for a wide variety of heterocyclic compounds with potential biological activities. nih.gov

Current Research Landscape and Future Directions for the Compound

The scientific community continues to actively investigate this compound and its derivatives, with current research expanding into new therapeutic areas and innovative chemical applications.

Key Areas of Current Research:

Neurological Disorders: Recent studies have focused on designing 1,4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B (MAO-B). nih.gov One such derivative, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] unimi.itCurrent time information in Bangalore, IN.dioxin-6-yl)prop-2-en-1-one, has demonstrated high potency and selectivity, marking it as a promising candidate for further development in the treatment of neurodegenerative diseases. nih.gov

Oncology: The 1,4-benzodioxane scaffold continues to be a platform for the development of novel anticancer agents. unimi.it For instance, derivatives containing a benzamide (B126) group at the 6-position have been identified as potent inhibitors of the p38α MAPK signaling pathway, a crucial target in cancer and inflammatory diseases. scirp.org

Agrochemicals: In a novel application, a derivative named EMBP (ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate) was found to be a potent inhibitor of juvenile hormone signaling in insects. nih.gov This discovery opens up the potential for developing new classes of insect growth regulators based on the 1,4-benzodioxane structure. nih.gov

Synthetic Chemistry: The role of this compound as a versatile chemical intermediate remains a central theme in research. chemimpex.com It is utilized in the synthesis of specialty chemicals and as a precursor for creating more complex molecules with potential anti-inflammatory and analgesic properties. chemimpex.com

Looking ahead, future research is expected to further capitalize on the adaptability of the 1,4-benzodioxane scaffold. The systematic exploration of new derivatives through structure-activity relationship (SAR) studies and combinatorial chemistry will likely yield compounds with enhanced potency and selectivity. Advanced analytical techniques, including HPLC methods, are also being optimized for pharmacokinetic studies and the preparative isolation of these compounds, facilitating their progression from laboratory synthesis to potential therapeutic applications. sielc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B1294565 1,4-Benzodioxan-6-yl methyl ketone CAS No. 2879-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
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InChI

InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVWMTAIIYNQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182972
Record name 1,4-Benzodioxan-6-yl methyl ketone
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2879-20-1
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
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Record name 1,4-Benzodioxan-6-yl methyl ketone
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Record name 1,4-Benzodioxan-6-yl methyl ketone
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Record name 1,4-benzodioxan-6-yl methyl ketone
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Synthetic Methodologies and Chemical Transformations

Synthesis of 1,4-Benzodioxan-6-yl Methyl Ketone

The synthesis of this compound is a well-documented process in organic chemistry, primarily achieved through established pathways involving specific precursors and optimized reaction conditions to ensure high yield and purity.

Established Synthetic Pathways and Precursors

The most common and established method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-benzodioxan. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves reacting 1,4-benzodioxan with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of 1,4-benzodioxan to yield the desired ketone. sigmaaldrich.comkhanacademy.org

Another synthetic approach starts from gallic acid, which undergoes a multi-step transformation. scirp.orgscirp.orgresearchgate.net This involves the esterification of gallic acid, followed by reaction with 1,2-dibromoethane (B42909) to form the 1,4-benzodioxane (B1196944) ring system. scirp.orgscirp.orgresearchgate.net Subsequent chemical modifications can then lead to the formation of the methyl ketone group at the 6-position.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst. For instance, in the Friedel-Crafts acylation, using a non-polar solvent like dichloromethane (B109758) or carbon disulfide is common. sigmaaldrich.com The reaction is often carried out at low temperatures to control the reactivity and minimize side reactions. The amount of Lewis acid catalyst used is also a critical factor; a stoichiometric amount is often required as both the reactant and the product can form complexes with the catalyst. organic-chemistry.org

Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography. researchgate.netchemrevlett.com High-performance liquid chromatography (HPLC) methods have also been developed for the analysis and separation of this compound, ensuring high purity of the final compound. sielc.com

Enantioselective Synthesis and Chiral Resolution Approaches for Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives is an area of significant interest, particularly for pharmaceutical applications where stereochemistry can be critical. unimi.it Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For derivatives of 1,4-benzodioxane, this can be achieved through various strategies, including the use of chiral catalysts or starting from a chiral precursor. unimi.it

Chiral resolution is another common approach to obtain enantiomerically pure compounds. This involves separating a racemic mixture into its individual enantiomers. Methods for resolving chiral 1,4-benzodioxane derivatives include diastereomeric salt formation with a chiral resolving agent, followed by separation. unimi.it Another technique is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to separate the enantiomers. unimi.itresearchgate.net For instance, derivatives of 1,4-benzodioxane-2-carboxylic acid have been resolved using this method. unimi.it

Derivatization and Analog Synthesis

The reactivity of the methyl ketone group in this compound allows for a wide range of chemical transformations, leading to the synthesis of diverse derivatives, including chalcones and sulfonamides.

Synthesis of Chalcone (B49325) Derivatives from this compound

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde. wisdomlib.orgresearchgate.netwikipedia.orgnih.gov In this context, this compound serves as the ketone component.

The synthesis involves the reaction of this compound with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. chemrevlett.comnih.gov The reaction proceeds via the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. wikipedia.orgnih.gov A variety of chalcone derivatives have been synthesized using this method, with yields often being moderate to good. nih.govnih.gov

Below is a table summarizing the synthesis of some chalcone derivatives from this compound:

Aldehyde ReactantChalcone ProductYield (%)Reference
4-Hydroxybenzaldehyde(E)-3-(2,3-dihydrobenzo[b] nih.govCurrent time information in Bangalore, IN.dioxin-6-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one29 nih.gov
3,4-Dimethoxybenzaldehyde(E)-3-(2,3-dihydrobenzo[b] nih.govCurrent time information in Bangalore, IN.dioxin-6-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one55.16 nih.gov
2-Fluorobenzaldehyde(E)-3-(2,3-dihydrobenzo[b] nih.govCurrent time information in Bangalore, IN.dioxin-6-yl)-1-(2-fluorophenyl)prop-2-en-1-one14.1 nih.gov
4-Chlorobenzaldehyde(E)-1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b] nih.govCurrent time information in Bangalore, IN.dioxin-6-yl)prop-2-en-1-one58.43 nih.gov
4-Bromobenzaldehyde(E)-1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b] nih.govCurrent time information in Bangalore, IN.dioxin-6-yl)prop-2-en-1-one50.48 nih.gov
3-Bromo-4-fluorobenzaldehyde(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govCurrent time information in Bangalore, IN.dioxin-6-yl)prop-2-en-1-one- nih.gov

Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives of 1,4-benzodioxane are another important class of compounds. The synthesis of these derivatives typically starts with a precursor containing an amino group on the benzodioxane ring, such as 1,4-benzodioxane-6-amine. researchgate.net This amine can then be reacted with various alkyl or aryl sulfonyl chlorides to form the corresponding N-substituted sulfonamides. researchgate.netnih.gov

Further derivatization can be achieved by N-alkylation or N-benzylation of the sulfonamide nitrogen. For instance, treatment with ethyl iodide or benzyl (B1604629) chloride in the presence of a base like sodium hydride can introduce an ethyl or benzyl group, respectively. researchgate.net The synthesis of sulfonamide derivatives of quinoxaline (B1680401) 1,4-dioxides has also been reported, highlighting the versatility of this functional group in medicinal chemistry. nih.gov

A general synthetic scheme for sulfonamide derivatives involves the reaction of an amine with a sulfonyl chloride. researchgate.netnih.gov

Synthesis of Carboxylic Acid Derivatives

A primary method for converting this compound into its corresponding carboxylic acid derivative, 1,4-benzodioxane-6-carboxylic acid, is the haloform reaction. This reaction is specific to methyl ketones and proceeds by treatment with a halogen (such as bromine, chlorine, or iodine) in the presence of a strong base like sodium hydroxide. masterorganicchemistry.comyoutube.com The reaction is an oxidative cleavage where the methyl group is converted into a haloform (CHX₃), and the acetyl group is oxidized to a carboxylate. masterorganicchemistry.com

The process involves three sequential deprotonation and halogenation steps at the alpha-carbon of the methyl group. masterorganicchemistry.com The acidity of the alpha-protons increases with each halogen substitution, ensuring the reaction proceeds to completion. masterorganicchemistry.com The resulting trihalomethyl ketone is then attacked at the carbonyl carbon by a hydroxide ion. This leads to the cleavage of the carbon-carbon bond and the expulsion of the trihalomethyl anion, a rare example of a carbanion acting as a good leaving group. masterorganicchemistry.com An acid-base reaction between the initially formed carboxylic acid and the basic haloform anion, followed by an acidic workup, yields the final carboxylic acid product. youtube.com

While other multi-step routes starting from different precursors like gallic acid can produce 1,4-benzodioxane-6-carboxylic acid and its amide derivatives, the haloform reaction provides a direct pathway from this compound. scirp.orgscirp.org

Exploration of Other Functional Group Transformations

The ketone moiety of this compound is a hub for various functional group transformations, enabling the synthesis of a diverse range of derivatives.

Reduction to Alcohols: The ketone can be reduced to form the corresponding secondary alcohol, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol. This transformation is fundamental in organic synthesis. Asymmetric reduction is of particular interest as it can produce enantiomerically pure chiral carbinols, which are valuable precursors for bioactive compounds. researchgate.net

Formation of Acetylenic Alcohols: The compound may be used in the preparation of acetylenic alcohols, which involves the addition of an acetylide anion to the carbonyl group. sigmaaldrich.comsigmaaldrich.com

Alpha-Halogenation: In the presence of an acid catalyst, the ketone can undergo halogenation at the alpha-position. masterorganicchemistry.com Treatment with bromine (Br₂) and an acid like HBr or acetic acid results in the formation of an α-bromo ketone. The reaction proceeds through an enol intermediate which acts as the nucleophile. masterorganicchemistry.com

A summary of these transformations is presented below.

Table 1: Functional Group Transformations of this compound

Starting Functional Group Reagents/Conditions Resulting Functional Group Product Class
Methyl Ketone 1. NaOH, Br₂ 2. H₃O⁺ Carboxylic Acid Carboxylic Acid Derivative
Ketone e.g., NaBH₄ or Asymmetric Reducing Agents Secondary Alcohol Alcohol
Ketone 1. HC≡CNa 2. H₃O⁺ Tertiary Propargyl Alcohol Acetylenic Alcohol
Ketone (α-methyl) Br₂, H⁺ (e.g., AcOH) α-Bromo Ketone Halogenated Ketone

Mechanistic Studies of Key Reactions

Reaction Mechanism Elucidation for Derivatization

The derivatization of this compound leverages well-understood reaction mechanisms common to carbonyl compounds.

Haloform Reaction Mechanism: As detailed in section 2.2.3, this reaction begins with the base-mediated formation of an enolate. youtube.com This enolate then acts as a nucleophile, attacking the diatomic halogen. youtube.com This process of deprotonation and halogenation repeats twice more, yielding a trihalomethyl ketone. masterorganicchemistry.com The electron-withdrawing halogens make the carbonyl carbon highly electrophilic and stabilize the resulting trihalomethyl anion (e.g., ⁻CX₃) as a leaving group. masterorganicchemistry.com A nucleophilic acyl substitution by hydroxide (OH⁻) cleaves the C-C bond, forming a carboxylic acid and the haloform. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Halogenation Mechanism: The alpha-halogenation of the ketone under acidic conditions follows a different path. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-protons. masterorganicchemistry.com A weak base then removes an alpha-proton, leading to the formation of a nucleophilic enol intermediate. masterorganicchemistry.com This enol attacks the electrophilic halogen (e.g., Br₂), forming the new carbon-halogen bond. A final deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-halo ketone. masterorganicchemistry.com

Condensation Reactions: Derivatization can also occur via condensation reactions, such as the formation of hydrazones. The reaction of a ketone with a hydrazine (B178648) derivative proceeds via a nucleophilic addition-elimination mechanism. researchgate.net The nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by proton transfer steps and the elimination of a water molecule to form the C=N double bond of the hydrazone. researchgate.net

Stereochemical Control and Chirality in Synthetic Routes

While this compound itself is achiral, many of its derivatives and related synthetic intermediates possess chiral centers, making stereochemical control a critical aspect of their synthesis. unimi.it The 1,4-benzodioxane scaffold is a common feature in many biologically active molecules where the stereochemistry, particularly at the 2-position of the ring, can be crucial for activity. unimi.it

In synthetic routes that build upon a pre-existing chiral 1,4-benzodioxane framework, preserving the integrity of the stereocenter during subsequent reactions is mandatory. unimi.it For instance, in the synthesis of a chiral methyl ketone on a benzodioxane ring (2-acetyl-1,4-benzodioxane), converting a chiral carboxylic acid to the ketone via a Weinreb amide intermediate can be subject to racemization. unimi.it The use of organometallic reagents like Grignard reagents (MeMgCl) in this step requires careful control of reaction conditions, such as temperature, to minimize the loss of enantiomeric excess. unimi.it

The development of enantioselective methods is key. This includes:

Asymmetric Reduction: The reduction of the ketone group of this compound to a chiral alcohol is a prime example where stereocontrol is applied. Biocatalytic reductions, using enzymes found in common plants like carrots, can yield enantiomerically pure (S)-alcohols. researchgate.net

Synthesis of α-Chiral Ketones: Advanced methods have been developed for synthesizing α-chiral ketones with high enantiopurity. One such method involves the stereospecific radical-induced 1,2-migration of a chiral alkyl group in vinyl boron ate complexes. nih.gov

The physical properties of enantiomers can also play a role. It has been demonstrated through DSC analysis that racemic 2-acetyl-1,4-benzodioxane is a conglomerate, meaning a mechanical mixture of enantiomeric crystals, which can have implications for resolution strategies. unimi.it

Advanced Analytical Techniques in Characterization of 1,4 Benzodioxan 6 Yl Methyl Ketone and Its Derivatives

Spectroscopic Analysis (FT-IR, ¹H NMR, ¹³C NMR)

Spectroscopic techniques are fundamental tools for the characterization of 1,4-Benzodioxan-6-yl methyl ketone. Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) each offer unique insights into the molecule's structure.

FT-IR Spectroscopy: The FT-IR spectrum of this compound, typically recorded using a KBr wafer, reveals characteristic absorption bands that correspond to its specific functional groups. nih.gov Key peaks are observed for the carbonyl group (C=O) of the ketone and the C-O-C stretching of the dioxan ring, as well as aromatic C-H and C=C stretching frequencies. In a study on related 1,4-benzodioxane (B1196944) derivatives, IR spectra showed characteristic peaks around 1633-1642 cm⁻¹ for the carbonyl group and various bands for the aromatic and ether linkages. scirp.orgscirp.org

¹H NMR Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum of this compound shows distinct signals for the aromatic protons, the methyl protons of the ketone group, and the methylene (B1212753) protons of the dioxan ring. nih.gov The chemical shifts and coupling patterns of these protons are indicative of their positions within the molecular structure. For instance, in derivatives of 1,4-benzodioxane, the methylene protons of the dioxan ring typically appear as a multiplet around 4.2-4.3 ppm. scirp.orgscirp.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound displays signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbons of the dioxan ring. nih.gov The chemical shifts of these signals are highly dependent on the electronic environment of each carbon atom.

Spectroscopic Data for this compound and Derivatives
Technique Key Observations and Findings
FT-IR Characteristic carbonyl (C=O) stretching vibrations. Aromatic C=C and C-H stretching. C-O-C ether stretching bands from the dioxan ring. scirp.orgscirp.org
¹H NMR Signals corresponding to aromatic protons, methyl protons of the acetyl group, and methylene protons of the dioxan ring. nih.govscirp.orgscirp.org
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, methyl carbon, and methylene carbons, confirming the carbon framework. nih.govrsc.org

Mass Spectrometry (EI-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Both Electron Ionization-Mass Spectrometry (EI-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are valuable for the analysis of this compound and its derivatives.

EI-MS: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For the related compound 1,4-Benzodioxan-6-carboxaldehyde, EI-MS data is available, which helps in understanding the fragmentation of the benzodioxan ring system. nist.gov

ESI-MS: ESI-MS is a soft ionization technique that is particularly useful for analyzing larger and more polar molecules, such as derivatives of this compound. In a study synthesizing 1,4-benzodioxane-6-carboxylic acid amide analogs, high-resolution ESI-MS was used to confirm the molecular formulas of the synthesized compounds. scirp.orgscirp.org The mass spectra typically showed signals corresponding to the protonated molecule [M+H]⁺. scirp.orgscirp.org

Mass Spectrometry Data for this compound and Derivatives
Technique Key Observations and Findings
EI-MS Provides the molecular weight from the molecular ion peak and structural information from the fragmentation pattern. nist.gov
ESI-MS A soft ionization method ideal for derivatives, confirming molecular weights through observation of protonated molecules like [M+H]⁺. scirp.orgscirp.org

X-ray Crystallography for Structural Elucidation of Derivatives

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for the analysis and purification of organic compounds. For this compound, an RP-HPLC method has been developed using a Newcrom R1 column. sielc.com This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This technique is scalable and can be used for the isolation of impurities in preparative separations. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (e.g., 3 µm) to achieve faster separations and higher resolution compared to traditional HPLC. sielc.com The RP-HPLC method developed for this compound is suitable for transfer to UPLC systems, allowing for rapid analysis, which is particularly beneficial in high-throughput screening and pharmacokinetic studies. sielc.com

Chromatographic Methods for this compound
Technique Application and Findings
RP-HPLC Used for purity assessment and preparative isolation with a C18 column and a mobile phase of acetonitrile and water with an acid modifier. sielc.com
UPLC Offers faster analysis times and higher resolution, suitable for rapid purity checks and advanced applications. sielc.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the intrinsic properties of 1,4-Benzodioxan-6-yl methyl ketone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 1,4-benzodioxane-substituted chalcone (B49325) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry in both gas phase and aqueous solutions. euroasiajournal.org The optimized geometry allows for the comparison of theoretical and experimental structural parameters. euroasiajournal.org The molecular formula for this compound is C₁₀H₁₀O₃. ontosight.ai

Molecular Structure: The structure consists of a benzodioxane ring system with a methyl ketone group at the 6-position. ontosight.ai The benzodioxane ring is an unsaturated heterocyclic system containing two oxygen atoms. ontosight.ai

Spectroscopic Properties: Theoretical calculations of spectroscopic data, such as FT-IR, can be compared with experimental results to validate the computed geometry. For related chalcone derivatives, a good correlation has been observed for vibrational frequencies like C-H, C=O, and C=C stretching. euroasiajournal.org

Table 1: Computed Properties of this compound

Property Value
Molecular Weight 178.18 g/mol nih.gov
XLogP3 0.5 nih.gov
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 178.062994177 Da nih.gov
Topological Polar Surface Area 35.5 Ų nih.gov
Heavy Atom Count 13
Formal Charge 0

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO and LUMO Energies: The energies of the HOMO and LUMO orbitals and the resulting energy gap (ΔE = E_LUMO - E_HOMO) are calculated to determine the molecule's reactivity. A smaller energy gap suggests higher reactivity. euroasiajournal.org For a related benzodioxane substituted chalcone derivative, these values have been determined to interpret the molecule's reactivity in different phases. euroasiajournal.org FMO analysis of some designed compounds has shown a reduction in the orbital energy gap, indicating enhanced reactivity. researchgate.net

Intramolecular Charge Transfer: The distribution of HOMO and LUMO orbitals can reveal the sites for electrophilic and nucleophilic attacks and illustrate intramolecular charge transfer within the molecule. bhu.ac.in

Table 2: Conceptual Frontier Molecular Orbital Data

Parameter Description
E_HOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

These descriptors have been calculated for benzodioxane substituted chalcone derivatives to understand their reactivity in different environments. euroasiajournal.org

Table 3: Global Reactivity Descriptors

Descriptor Formula
Ionization Potential (I) I ≈ -E_HOMO
Electron Affinity (A) A ≈ -E_LUMO
Electronegativity (χ) χ = (I + A) / 2
Chemical Hardness (η) η = (I - A) / 2
Chemical Softness (S) S = 1 / η

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tubitak.gov.tr This method is widely used to understand enzyme-inhibitor and ligand-receptor interactions.

Derivatives of 1,4-benzodioxan have been investigated as potential inhibitors of various enzymes.

Monoamine Oxidase B (MAO-B): Chalcones and related structures are studied as potential inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. tubitak.gov.trnih.gov Docking studies help to understand the binding modes of these compounds within the active site of the MAO-B receptor. tubitak.gov.tr For instance, the methyl group of an ethoxylated chalcone was shown to fit into the aromatic cage of the MAO-B structure. nih.gov

Lipoxygenase (LOX): Coumarin derivatives have been docked with human 5-LOX and soybean LOX-3 to assess their inhibitory potential. mdpi.com Docking studies indicated that some tested compounds exhibit a high potential for binding to the active site of 5-LOX. mdpi.com

Acetylcholinesterase (AChE): Various heterocyclic compounds are being explored as inhibitors of AChE, a target in Alzheimer's disease research. nih.gov Docking studies reveal that these compounds can be stabilized in the active site through hydrogen bonding, π-stacking, and hydrophobic interactions. nih.gov

Molecular docking is also employed to study the binding of ligands to various receptors, providing insights into their potential pharmacological effects.

Cyclooxygenase-2 (COX-2): Phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective ligands for the COX-2 enzyme. nih.gov Computational docking studies have shown that these compounds interact with key residues in the active site of COX-2. nih.gov

Tyrosine-tRNA Synthetase: Novel 1,4-benzodioxan derivatives containing a Schiff base have been docked against several antibacterial targets, with the strongest binding energy observed for Tyrosine-tRNA synthetase. researchgate.net

Cholecystokinin Receptors (CCKRs): While not directly involving this compound, studies on 1,4-benzodiazepine (B1214927) antagonists for CCK1R and CCK2R highlight the use of ligand-guided homology modeling to understand ligand selectivity and binding pocket geometry. nih.gov

Table 4: Mentioned Compounds

Compound Name
This compound
1,4-benzodioxane (B1196944)
Chalcone
Coumarin
Phenylpiperazine
1,4-benzodiazepine
Acetylenic alcohols
Tyrosine-tRNA synthetase

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental computational tools in medicinal chemistry. They aim to elucidate the relationship between the chemical structure of a compound and its biological activity. For the 1,4-benzodioxan scaffold, to which this compound belongs, these studies are crucial for designing and optimizing new therapeutic agents.

Theoretical calculations and SAR studies on derivatives of the 1,4-benzodioxan ring system have provided significant insights into how molecular modifications influence biological outcomes. The 1,4-benzodioxane moiety is a key structural component in various biologically active compounds, including those with anti-inflammatory, anticancer, and antihypertensive properties. scirp.org

Research has demonstrated that the position of substituents on the 1,4-benzodioxan ring is critical for biological activity. For instance, a study on 2,3-dihydro-1,4-benzodioxin analogs with an acetic acid substituent found that the position of this group dramatically influenced anti-inflammatory activity. The optimal activity was observed when the substituent was at the C-6 position, the same position where the methyl ketone group is located in this compound. scirp.org In contrast, the regioisomer with the substituent at the C-2 position exhibited only mediocre activity. scirp.org

The importance of the 1,4-benzodioxane moiety was also emphasized in the development of HSF1 pathway inhibitors. The chemical probe CCT251236, which features this scaffold, showed significant growth inhibitory activities in human ovarian carcinoma models. scirp.org Attempts to replace the 1,4-benzodioxane part of the molecule resulted in compounds with reduced or completely lost activity, confirming that this specific heterocyclic system is critical for its biological function. scirp.org

The following table summarizes key SAR findings for various 1,4-benzodioxan derivatives, illustrating the impact of substituent placement and modification on biological activity.

Core Structure Substituent & Position Observed Biological Activity Reference
2,3-dihydro-1,4-benzodioxinAcetic acid at position-6Optimum anti-inflammatory activity scirp.org
2,3-dihydro-1,4-benzodioxinAcetic acid at position-2Mediocre anti-inflammatory activity scirp.org
1,4-benzodioxane bisamideBenzamide (B126) at position-6HSF1 pathway inhibition, anticancer activity scirp.org
1,4-benzodioxaneReplacement of benzene (B151609) ring with 1,4-dioxaneAltered receptor binding, yielding selective α1D-AR antagonists and 5-HT1A agonists researchgate.netnih.gov

These studies collectively underscore the significance of the 1,4-benzodioxan-6-yl substitution pattern. The methyl ketone group in this compound at the C-6 position is situated at a site known to be favorable for certain biological activities, such as anti-inflammatory effects. scirp.orgchemimpex.com

Quantitative Structure-Activity Relationship (QSAR) studies build upon SAR findings by creating mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

While extensive SAR data exists for the 1,4-benzodioxan class of compounds, specific QSAR studies focusing solely on this compound are not prominently featured in the reviewed scientific literature. However, the principles of QSAR are directly applicable. A typical QSAR study on a series of 1,4-benzodioxan derivatives, including the title compound, would involve:

Data Set Compilation: Assembling a series of 1,4-benzodioxan analogs with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or receptor binding).

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to build a mathematical equation linking the most relevant descriptors to the biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training).

For example, a QSAR study on a different class of heterocyclic compounds, 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives, successfully used MLR and ANN to develop models with high correlation coefficients (R² > 0.9) for predicting anti-tumor activity. nih.gov A similar methodological approach could be applied to 1,4-benzodioxan derivatives to quantify the structural requirements for their various biological activities and to rationally design more potent and selective agents based on the this compound scaffold. The existing SAR data strongly suggests that descriptors related to the electronic and steric properties of the substituent at the C-6 position would be critical variables in such a model. scirp.org

Drug Discovery and Development

Lead Compound Identification and Optimization

The identification of a lead compound is a critical first step in the drug discovery pipeline. 1,4-Benzodioxan-6-yl methyl ketone has emerged as a key intermediate and a foundational structure for the development of new drugs. chemimpex.com

Development of Novel Therapeutic Agents based on 1,4-Benzodioxane (B1196944) Scaffold

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, widely utilized for designing molecules with diverse biological activities. nih.govresearchgate.net Its utility spans several decades and continues to be relevant in modern drug discovery strategies. nih.gov This versatile template has been integral in the development of a wide array of therapeutic agents, including agonists and antagonists for various receptors and enzyme inhibitors. researchgate.net

Researchers have successfully used the 1,4-benzodioxane nucleus to design new anticancer and antibacterial agents. unimi.it For instance, benzodioxane derivatives have been developed as inhibitors of enzymes that are crucial for cancer cell proliferation and survival. unimi.it Furthermore, the scaffold is present in compounds designed to combat drug-resistant bacteria through novel mechanisms of action. unimi.it The structural features of the 1,4-benzodioxane moiety, such as the potential for chirality at the C(2) position and the ease of substitution on the benzene (B151609) ring, allow for fine-tuning of biological activity and selectivity. researchgate.net

The compound this compound, in particular, serves as a crucial starting material or intermediate in the synthesis of these more complex therapeutic agents. chemimpex.comontosight.ai Its chemical structure, featuring a benzodioxane ring with a methyl ketone group, provides a reactive handle for various chemical modifications, enabling the creation of diverse libraries of compounds for biological screening. chemimpex.comontosight.ai For example, it has been used in the synthesis of compounds with potential anti-inflammatory and analgesic properties. chemimpex.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools used to identify and optimize lead compounds. These methods allow for the rapid screening of large chemical databases to find molecules that are likely to bind to a specific biological target.

In the context of the 1,4-benzodioxane scaffold, virtual screening approaches have been employed to discover novel antagonists for targets such as the human interleukin-6 (hIL-6) receptor. nih.gov By using the three-dimensional structure of the target, researchers can computationally screen for compounds that fit into the binding site and are predicted to have high affinity. nih.gov This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.gov

While direct pharmacophore modeling studies specifically on this compound are not extensively detailed in the provided results, the broader application of these techniques to the 1,4-benzodioxane class of compounds underscores their importance. nih.gov The structural alerts and potential for endocrine disruption of this compound have been noted, which would be important considerations in any pharmacophore-based design.

Preclinical Studies

Following the identification and optimization of a lead compound, a series of preclinical studies are conducted to evaluate its pharmacological and toxicological properties before it can be considered for clinical trials.

Pharmacokinetics of this compound and its Active Derivatives

The study of pharmacokinetics involves understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. For this compound and its derivatives, analytical methods such as reverse-phase high-performance liquid chromatography (HPLC) are available to analyze the compound. sielc.com This method is scalable and can be adapted for pharmacokinetic studies. sielc.com

While specific pharmacokinetic data for this compound is not detailed in the search results, the development of analytical methods is a prerequisite for such studies. sielc.com The metabolic fate of the 1,4-benzodioxane ring system is a key area of investigation in the development of drugs containing this scaffold.

In vivo Efficacy and Toxicity Assessments

In vivo studies are essential to determine both the therapeutic efficacy and the potential toxicity of a drug candidate in a whole organism. Various derivatives of the 1,4-benzodioxane scaffold have undergone such assessments.

For example, certain 1,4-benzodioxane derivatives have demonstrated anti-inflammatory and anticancer activities in preclinical models. scirp.org Structure-activity relationship studies have shown that the position of substituents on the benzodioxane ring is critical for optimal activity. For instance, an acetic acid group at the 6-position of the benzodioxane ring was found to be optimal for anti-inflammatory activity. scirp.orgscirp.org

In terms of toxicity, some benzodioxane derivatives have been evaluated for their cytotoxic effects on cancer cell lines. acs.org Additionally, newly designed potent inhibitors of human monoamine oxidase B (hMAO-B) based on the 1,4-benzodioxan scaffold have exhibited low neurotoxicity, making them promising candidates for further in vivo studies. nih.gov A thorough evaluation of the safety profile is crucial before any compound can advance in the drug development process. ontosight.ai

Medicinal Chemistry Applications

The versatility of this compound makes it a valuable building block in medicinal chemistry. chemimpex.com Its applications extend beyond a single therapeutic area, highlighting its importance as a scaffold for drug design. nih.govresearchgate.net

The 1,4-benzodioxane moiety is a key component in a variety of biologically active compounds, including those targeting adrenergic, serotoninergic, and nicotinic receptors. nih.govresearchgate.net It is also found in compounds developed as anticancer, antibacterial, antioxidant, and anti-inflammatory agents. researchgate.netunimi.itontosight.ai

For instance, a series of 1,4-benzodioxan-substituted chalcones were designed and synthesized as selective and reversible inhibitors of human monoamine oxidase B (MAO-B), an important target for the treatment of neurodegenerative diseases. nih.gov The most potent compound in this series demonstrated high inhibitory activity and selectivity with low neurotoxicity. nih.gov

Furthermore, the 1,4-benzodioxane scaffold has been incorporated into the design of selective nonsteroidal glucocorticoid receptor modulators for the treatment of respiratory diseases. unimi.it The replacement of other aromatic groups with the benzodioxan-6-yl group has led to optimized anti-inflammatory compounds. unimi.it

Design of Analgesics and Anti-inflammatory Drugs

This compound serves as a crucial starting material in the synthesis of potential analgesic and anti-inflammatory agents. chemimpex.com The 1,4-benzodioxane moiety is an important pharmacophore, and its derivatives have been a subject of significant research in the development of novel therapeutic compounds. chemimpex.comscirp.org

Research has shown that the substitution pattern on the benzodioxane ring is critical for biological activity. For instance, studies on the structure-activity relationships of related compounds demonstrated that an acetic acid substituent at the 6-position of the 2,3-dihydro-1,4-benzodioxin ring results in optimal anti-inflammatory activity, whereas substitution at the 2-position leads to only mediocre effects. scirp.org This highlights the importance of the specific isomeric structure derived from intermediates like this compound.

Further research has explored the synthesis of various derivatives to enhance these properties. In one study, β-amino ketone derivatives of 1,4-benzodioxane were synthesized and evaluated for their anti-inflammatory and analgesic effects. nih.gov The study compared a novel 8-(3-dimethylaminopropionyl)-1,6-benzodioxocane hydrochloride with previously reported derivatives of 1,4-benzodioxane. nih.gov While the new, larger-ring compound showed more pronounced activity, the study confirmed that derivatives of 1,4-benzodioxane possess notable anti-inflammatory and analgesic properties, which were found to be greater than those of lysine (B10760008) acetylsalicylate (LAS) but less potent than indomethacin. nih.gov

Table 1: Comparative Activity of Benzodioxane-Related Derivatives

Compound ClassRelative Anti-inflammatory ActivityRelative Analgesic ActivityReference
1,4-Benzodioxane Derivatives (β-amino ketones)Greater than Lysine Acetylsalicylate (LAS)Greater than Lysine Acetylsalicylate (LAS) nih.gov
(2,3-Dihydrobenzo chemimpex.comnih.govdioxin-6-yl)acetic acidDemonstrated anti-inflammatory activityNot specified scirp.org
8-(3-Dimethylaminopropionyl)-1,6-benzodioxocane HClMore active than 1,4-benzodioxane derivativesMore active than 1,4-benzodioxane derivatives nih.gov

The synthesis of these active molecules often involves multi-step processes starting from commercially available materials. scirp.orgscirp.org For example, a library of 1,4-benzodioxane-6-carboxylic acid amide analogs was designed and synthesized in six steps starting from gallic acid, demonstrating a viable pathway to create diverse derivatives for biological screening. scirp.orgscirp.org

Development of Specialty Chemicals and Agrochemicals

Beyond pharmaceuticals, this compound is a building block in the production of specialty chemicals, including polymers and agrochemicals. chemimpex.com Its stable and reactive nature makes it suitable for creating complex molecules with specific industrial functions. chemimpex.com

A significant area of application is in the development of modern agrochemicals, specifically insect growth regulators. nih.govresearchgate.net These compounds interfere with processes unique to insects, such as metamorphosis and reproduction, which are controlled by juvenile hormones (JH). nih.govresearchgate.net Researchers have successfully synthesized a series of 1,4-benzodioxan derivatives designed to act as JH signaling inhibitors, leading to precocious metamorphosis in insect larvae and functioning as effective pest control agents. nih.govresearchgate.net

In one such study, a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates were created and tested for their anti-JH activity against silkworm larvae (Bombyx mori). researchgate.net The research established a clear structure-activity relationship, finding that introducing bulky alkyloxy substituents at the 7-position of the benzodioxan ring significantly boosted the desired activity. researchgate.net

The most potent compound identified was ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate (compound 4c in the study), which demonstrated a median-effective dose (ED₅₀) of 41 ng/larva. researchgate.net Further investigation into a related lead compound, EMBP, confirmed that it competitively inhibits the JH-mediated signaling pathway, specifically suppressing the expression of the JH-responsive gene Krüppel homolog 1 (Kr-h1). nih.gov This work positions 1,4-benzodioxan derivatives as promising lead compounds for creating a new class of insect growth regulators. nih.govresearchgate.net

Table 2: Structure-Activity Relationship of 1,4-Benzodioxan Derivatives as Anti-JH Agents

CompoundKey Structural FeatureBiological Activity (ED₅₀)Reference
Ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoateBulky benzyloxy group at the 7-position41 ng/larva researchgate.net
Ethyl (E)-3-(4-{[7- (4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP)Extended substituent at the 7-positionStrongly suppresses JH I-mediated gene expression nih.gov

Environmental Considerations and Analytical Detection

Environmental Fate and Degradation Studies

Detailed and specific research on the environmental fate and degradation pathways of 1,4-Benzodioxan-6-yl methyl ketone is not extensively documented in publicly available literature. However, its classification and the behavior of structurally similar compounds can provide insights into its potential environmental impact.

The compound is recognized as a potential endocrine-disrupting compound (EDC) by the NORMAN Suspect List Exchange, a global network of reference laboratories for environmental monitoring. nih.gov EDCs are chemicals that can interfere with the endocrine (or hormone) systems of animals, including humans. This classification suggests that even at low concentrations, this compound could have adverse effects on aquatic life and other organisms.

While direct biodegradation studies on this compound are scarce, research on other benzodioxane derivatives indicates that the benzodioxane ring system can be subject to microbial degradation, although the rate and extent of this degradation can vary significantly depending on the specific substitutions on the ring and the environmental conditions. The presence of a ketone group might influence its susceptibility to microbial attack.

The environmental persistence of this compound is not well-established. Its moderate water solubility and low octanol-water partition coefficient (XLogP3: 0.5) suggest a relatively low potential for bioaccumulation in fatty tissues of organisms. nih.gov However, its stability as an intermediate in chemical synthesis could imply a degree of resistance to abiotic degradation processes such as hydrolysis. chemimpex.com Further research is needed to determine its half-life in different environmental compartments like soil, water, and air, and to identify its degradation products.

Table 1: Environmental Profile of this compound

ParameterValue/ClassificationSource
Potential as Endocrine Disruptor Potential endocrine disrupting compound nih.gov
Bioaccumulation Potential (XLogP3) 0.5 nih.gov
Water Solubility Data not available
Vapor Pressure Data not available
Biodegradation No specific data available
Photodegradation No specific data available
Hydrolysis No specific data available
Soil Mobility No specific data available

Analytical Methods for Environmental Monitoring

The ability to detect and quantify this compound in environmental samples is crucial for assessing its potential presence and concentration. Several analytical techniques are suitable for this purpose.

High-Performance Liquid Chromatography (HPLC)

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid to ensure compatibility. This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound in environmental extracts. The compound's volatility allows for its separation by gas chromatography, and its mass spectrum provides a unique fingerprint for identification and quantification. nih.gov The NIST Mass Spectrometry Data Center has a reference spectrum for this compound, which is essential for its identification in complex environmental samples. nih.gov A general method for analyzing organic compounds in environmental samples involves extraction with a solvent mixture like dichloromethane (B109758):methanol, followed by a derivatization step (if necessary) and subsequent GC-MS analysis. nih.gov

Other Spectroscopic Methods

In addition to chromatographic methods, spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the structural characterization of this compound. nih.govscirp.org While these methods are typically used for pure compounds, they can be adapted for the identification of the compound in less complex environmental samples after appropriate sample preparation and purification.

Table 2: Analytical Methods for this compound

Analytical TechniqueDescriptionApplicationSource
High-Performance Liquid Chromatography (HPLC) Reverse-phase method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier.Quantification and purification of the compound. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC and identification by mass spectral data.Identification and quantification in environmental extracts. nih.gov
Infrared (IR) Spectroscopy Provides information on the functional groups present in the molecule.Structural characterization. nih.govscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.Structural elucidation. nih.govscirp.org

Q & A

Q. What are the key physicochemical properties of 1,4-benzodioxan-6-yl methyl ketone, and how do they influence experimental handling?

this compound (C₁₀H₁₀O₃) is a solid compound with a melting point of 80–82°C . Its low volatility (non-applicable flash point) necessitates storage in airtight containers at room temperature. The ketone functional group (SMILES: CC(=O)c1ccc2OCCOc2c1) imparts polarity, making it soluble in polar organic solvents like methanol or ethanol, which are ideal for reactions. Researchers should use gloves and N95 masks due to its WGK 3 classification (moderately water-hazardous) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • IR Spectroscopy : The carbonyl stretch (C=O) appears near 1700–1750 cm⁻¹, while the methyl group adjacent to the ketone produces a distinct CH₃ umbrella mode at ~1370 cm⁻¹, confirming its methyl ketone structure .
  • NMR : ¹H NMR will show a singlet for the acetyl methyl group (δ ~2.5 ppm) and aromatic protons (δ ~6.5–7.0 ppm) split by the benzodioxane ring’s symmetry. ¹³C NMR confirms the ketone carbon at ~200 ppm .
  • Mass Spectrometry : The molecular ion peak at m/z 178 (C₁₀H₁₀O₃⁺) and fragmentation patterns (e.g., loss of CO) validate the structure .

Q. How is this compound synthesized, and what are common intermediates?

A standard route involves Friedel-Crafts acylation of 1,4-benzodioxane using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). The reaction proceeds via electrophilic substitution at the para position relative to the dioxane oxygen, yielding the acetylated product. Purification via recrystallization (ethanol/water) achieves >98% purity .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing bioactive heterocycles?

The ketone serves as a precursor for thiazoline derivatives with aldose reductase inhibitory activity. Methodology:

  • Step 1 : React with thiosemicarbazides (1:1 molar ratio) in methanol under glacial acetic acid catalysis to form thiosemicarbazones .
  • Step 2 : Cyclize with 4-substituted 2-bromoacetophenones in ethanol (reflux, 6–8 hr) using sodium acetate. Monitor progress via TLC (hexane/ethyl acetate, 7:3).
  • Yield Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) and catalyst loading (0.5–1.0 eq. acetic acid) to improve yields (76–92%) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Contradictory IR/NMR Peaks : If the CH₃ umbrella mode (IR) is absent, confirm steric hindrance or hydrogen bonding via X-ray crystallography. For NMR splitting discrepancies, evaluate solvent effects (e.g., DMSO vs. CDCl₃) or dynamic processes (ring puckering in benzodioxane) .
  • Mass Spec Anomalies : Isotopic patterns (e.g., Cl/Br impurities) may distort peaks. Use high-resolution MS (HRMS-ESI) to distinguish between [M+H]⁺ and adducts .

Q. How does the benzodioxane ring influence the reactivity of the methyl ketone in conjugate addition reactions?

The electron-donating dioxane oxygen para to the ketone activates the aromatic ring, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic additions (e.g., Grignard reagents) but may require Lewis acid catalysts (e.g., BF₃·Et₂O) for sterically hindered nucleophiles. Competitive side reactions (e.g., enolization) are minimized by maintaining anhydrous conditions and low temperatures (0–5°C) .

Q. What computational methods predict the biological activity of derivatives of this compound?

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with aldose reductase inhibition .
  • Docking Studies : Simulate interactions with the ALR2 active site (PDB: 1AH3) using AutoDock Vina. Focus on hydrogen bonding with Trp111 and hydrophobic interactions with Phe122 .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in GROMACS to prioritize synthetic targets .

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Reactant of Route 1
Reactant of Route 1
1,4-Benzodioxan-6-yl methyl ketone
Reactant of Route 2
Reactant of Route 2
1,4-Benzodioxan-6-yl methyl ketone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.